molecular formula C15H15FN4O2 B6442351 6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole CAS No. 2548996-60-5

6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole

Cat. No.: B6442351
CAS No.: 2548996-60-5
M. Wt: 302.30 g/mol
InChI Key: QICNVBQZPXTNJF-UHFFFAOYSA-N
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Description

6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a benzoxazole core, which is known for its biological activity, and a piperidine ring, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole core.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    6-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The unique combination of the fluorine atom, oxadiazole ring, and piperidine ring in 6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole imparts specific properties that may not be present in similar compounds. These properties could include enhanced biological activity, improved stability, or unique reactivity.

Properties

IUPAC Name

6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-9-18-19-14(21-9)10-3-2-6-20(8-10)15-17-12-5-4-11(16)7-13(12)22-15/h4-5,7,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICNVBQZPXTNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NC4=C(O3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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